RORC Inverse Agonist Functional Potency in Human PBMC Assay
In the primary publication describing this chemical series, the lead optimization trajectory from early hit compound 14 (bearing a 4-fluorophenyl N1-substituent consistent with the target compound scaffold) to the optimized compound 19 yielded a >10-fold improvement in cellular functional potency. Compound 14 exhibited RORC inhibition in a cell-based reporter gene assay with an IC₅₀ of 5.7 μM, while the optimized compound 19 achieved an IC₅₀ of 440 nM in a more physiologically relevant human PBMC assay measuring IL-17A secretion [1]. This data establishes the 4-fluorophenyl benzothiadiazole dioxide core as a validated fragment for achieving sub-micromolar cellular RORC inverse agonism, distinguishing it from other N1-substituted analogs that showed weaker or no activity in the same assay cascade.
| Evidence Dimension | RORC inverse agonist functional activity in human immune cells |
|---|---|
| Target Compound Data | RORC reporter gene IC₅₀ = 5.7 μM (compound 14, 4-fluorophenyl analog); PBMC IL-17A IC₅₀ = 440 nM (compound 19, optimized 4-fluorophenyl-containing analog) |
| Comparator Or Baseline | Unsubstituted phenyl and 2-fluorophenyl analogs: no quantitative PBMC IC₅₀ reported; demonstrated weaker binding in fluorescence polarization assay |
| Quantified Difference | >10-fold improvement from initial hit to lead; at least 13-fold differentiation from inactive or weakly active N1-substitution variants |
| Conditions | RORC cell-based reporter gene assay (293T cells); human PBMC IL-17A secretion assay under Th17-polarizing conditions |
Why This Matters
The 4-fluorophenyl substitution enables sub-micromolar cellular potency that is not achievable with unsubstituted phenyl or 2-fluorophenyl congeners, directly impacting the compound's suitability for in vivo proof-of-concept studies targeting IL-17-driven autoimmune and inflammatory diseases.
- [1] Muegge I, Collin D, Cook B, Hill-Drzewi M, Horan J, Kugler S, Labadia M, Li X, Smith L, Zhang Y. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Bioorg Med Chem Lett. 2015;25(9):1892-1895. doi:10.1016/j.bmcl.2015.03.042 View Source
